molecular formula C12H14N2O4S B10955272 Dimethyl 5-[(methylcarbamothioyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(methylcarbamothioyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B10955272
M. Wt: 282.32 g/mol
InChI Key: SVFHAOZRYGMORU-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves the reaction of dimethyl 5-aminoisophthalate with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

dimethyl 5-(methylcarbamothioylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14N2O4S/c1-13-12(19)14-9-5-7(10(15)17-2)4-8(6-9)11(16)18-3/h4-6H,1-3H3,(H2,13,14,19)

InChI Key

SVFHAOZRYGMORU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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